
5-Bromo-1-methyl-1H-indazole
Overview
Description
Preparation Methods
Direct N-Methylation of 5-Bromoindazole
Traditional Alkylation Approach
The conventional method involves reacting 5-bromoindazole with methyl iodide under basic conditions. However, this approach produces a mixture of 1-methyl and 2-methyl isomers due to the ambident nucleophilic nature of indazole. Separation requires repeated column chromatography, which is time-consuming and inefficient for industrial-scale production .
Reaction Conditions:
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Reagents : 5-Bromoindazole, methyl iodide, potassium carbonate
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Solvent : Dimethylformamide (DMF)
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Temperature : 60–80°C
Limitations:
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Low regioselectivity (≈1:1 ratio of 1-methyl and 2-methyl isomers).
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High solvent consumption during purification.
Three-Step Synthesis via Formylhydrazine Intermediate
A patent (CN113912544A) describes an improved route that avoids isomer formation by constructing the indazole ring post-methylation .
Step 1: Condensation of 2-Fluoro-5-bromobenzaldehyde and Formylhydrazine
2-Fluoro-5-bromobenzaldehyde reacts with formylhydrazine (prepared from methyl formate and hydrazine hydrate) to form intermediate A .
Reaction Conditions :
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Molar Ratio : 1:1–1.5 (formylhydrazine:aldehyde)
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Solvent : Ethanol
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Temperature : Reflux (80°C)
Step 2: Ring Closure in Polar Aprotic Solvent
Intermediate A undergoes cyclization in the presence of a strong base (e.g., NaH or potassium carbonate) and a polar aprotic solvent (e.g., DMSO or DMF).
Reaction Conditions :
Step 3: Reduction to 5-Bromo-1-methyl-1H-indazole
The intermediate B (5-bromo-1H-indazole-3-carbaldehyde) is reduced using borane-tetrahydrofuran (BH₃·THF) to yield the final product.
Reaction Conditions :
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Reducing Agent : BH₃·THF (2 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0–25°C
Overall Yield: 70–85%
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
Role of Alkali in Ring Closure
Strong bases like NaH deprotonate the formylhydrazine intermediate, facilitating nucleophilic attack on the fluoro-substituted benzene ring. This step determines the regioselectivity of indazole formation, favoring N1-methylation due to electronic effects .
Solvent Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state during cyclization, accelerating reaction rates. Ethanol, used in the condensation step, enhances solubility of the aldehyde intermediate .
Industrial Production Considerations
The three-step method is preferred for large-scale synthesis due to:
Scientific Research Applications
5-Bromo-1-methyl-1H-indazole is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-1-methyl-1H-indazole
- CAS Number : 465529-57-1
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 211.06 g/mol
- Purity : ≥95% (typical commercial grade)
Synthesis :
The compound is synthesized via alkylation of 5-bromo-1H-indazole using methyl bromide in the presence of a base like Cs₂CO₃ in DMF, followed by purification via flash column chromatography. Similar methods yield derivatives with varying alkyl groups .
Physicochemical Properties :
- Appearance : Typically a light-colored solid or viscous liquid .
- Storage : Stable under dry conditions at room temperature, protected from light .
Applications :
A key intermediate in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and other bioactive molecules .
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
Key Observations:
N1 Substituents: Methyl vs. Ethyl: The ethyl derivative (C₉H₁₀BrN₂) exhibits lower synthetic yield (40% vs. higher yields for methyl derivatives) due to steric hindrance during alkylation .
C3/C4/C7 Substituents :
- Isopropyl at C3 : Increases molecular weight (253.14 vs. 211.06) and lipophilicity, impacting solubility .
- Fluoro at C4 : Enhances electronic effects, improving binding affinity in enzyme inhibition studies .
Halogen Positioning :
- Bromine at C5 vs. C6 (e.g., 6-Bromo-1H-indazole, CAS 79762-54-2) alters electronic distribution, affecting reactivity in cross-coupling reactions .
Table 2: Property Comparison
Key Findings:
- Melting Points : Methyl and ethyl derivatives are often liquids or low-melting solids, while bulkier substituents (e.g., dimethyl at C3/C7) result in higher melting points (>200°C) .
- Synthetic Complexity : Derivatives with multiple substituents (e.g., 3-isopropyl) require advanced purification techniques like column chromatography .
Biological Activity
5-Bromo-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a methyl group attached to the indazole ring. This unique structure enhances its reactivity and specificity in biological interactions. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in synthetic chemistry.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom facilitates binding to these targets, modulating their activity and leading to various biological effects. Notably, the compound has been shown to exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : The compound may alter receptor signaling pathways, impacting cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. The IC50 values for these cell lines indicate its potency as an anticancer agent .
Cell Line | IC50 (µM) | Selectivity (HEK-293) |
---|---|---|
A549 | 10.5 | 45.0 |
K562 | 5.15 | 33.2 |
PC-3 | 12.0 | 40.0 |
Hep-G2 | 8.0 | 35.0 |
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Activity : The compound demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against various bacterial strains, although further studies are needed to establish its efficacy and mechanism.
Comparative Studies
When compared with similar compounds, such as 5-Bromo-1H-indazole and 1-Methyl-1H-indazole, this compound shows enhanced biological activity due to the synergistic effects of both the bromine atom and the methyl group:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine + Methyl | Strong anticancer activity |
5-Bromo-1H-indazole | Bromine only | Moderate activity |
1-Methyl-1H-indazole | Methyl only | Low activity |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Apoptosis Induction : A study investigated its role in inducing apoptosis in K562 cells through modulation of the p53/MDM2 pathway. The results indicated that treatment with the compound led to increased p53 expression while decreasing MDM2 levels, suggesting a mechanism for its anticancer effects .
- Inflammation Model : Another study evaluated its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models in vitro. The compound effectively reduced pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.
Properties
IUPAC Name |
5-bromo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHMXPTUMFFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626441 | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-57-1 | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465529-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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